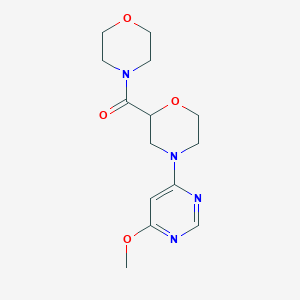![molecular formula C15H19BrN2O2 B15119773 4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15119773.png)
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a cyclopropyl group, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom at the para position.
Coupling with morpholine: The bromophenyl intermediate is then coupled with morpholine under suitable conditions to form the morpholine ring.
Introduction of the cyclopropyl group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts and reaction conditions.
化学反応の分析
Types of Reactions
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under suitable conditions.
Cyclization reactions: The morpholine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential as a pharmaceutical intermediate or active compound.
Materials science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological research: It may be used as a tool compound to study biological processes and pathways.
作用機序
The mechanism of action of 4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. The cyclopropyl group may contribute to the compound’s overall stability and binding affinity.
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group and has similar applications in medicinal chemistry.
4-bromophenyl)methanesulfinate: Another compound with a bromophenyl group, used in organic synthesis.
Uniqueness
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide is unique due to the presence of the cyclopropyl group and the morpholine ring, which confer specific chemical and biological properties not found in other similar compounds.
特性
分子式 |
C15H19BrN2O2 |
|---|---|
分子量 |
339.23 g/mol |
IUPAC名 |
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C15H19BrN2O2/c16-12-3-1-11(2-4-12)9-18-7-8-20-14(10-18)15(19)17-13-5-6-13/h1-4,13-14H,5-10H2,(H,17,19) |
InChIキー |
HKURZSZOHBLNBK-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)C2CN(CCO2)CC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B15119690.png)
![6-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B15119691.png)
![5-chloro-N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15119692.png)


![4-[1-(Pyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15119710.png)
![2,4-Dimethyl-7-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,8-naphthyridine](/img/structure/B15119711.png)
![2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-b]pyridin-7-yl}morpholine](/img/structure/B15119715.png)
![4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15119724.png)
![1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15119730.png)
![N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15119736.png)
![N-ethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B15119741.png)
![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15119762.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B15119775.png)
